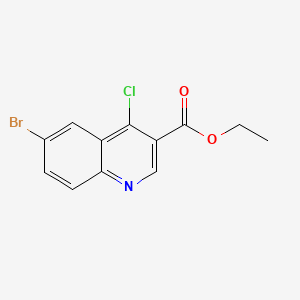

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMLKBFPHVLHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377321 | |

| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206257-39-8 | |

| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Its rigid, heterocyclic scaffold serves as a versatile building block, particularly in the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its pivotal role as an intermediate in the synthesis of kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols and data are presented to facilitate its application in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 206257-39-8 | [1] |

| Molecular Formula | C₁₂H₉BrClNO₂ | [1][2] |

| Molecular Weight | 314.56 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 100-102 °C | |

| Purity | ≥95% | [4] |

| Storage | Refrigerator, Room Temperature | [1] |

| Solubility | Soluble in common organic solvents such as Dichloromethane and Ethyl Acetate. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.90 | s | 1H | H2 |

| ~8.30 | d | 1H | H5 |

| ~7.90 | dd | 1H | H7 |

| ~7.70 | d | 1H | H8 |

| ~4.40 | q | 2H | -CH₂-CH₃ |

| ~1.40 | t | 3H | -CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (ester) |

| ~150 | C4 |

| ~148 | C8a |

| ~145 | C2 |

| ~138 | C7 |

| ~130 | C5 |

| ~128 | C4a |

| ~125 | C8 |

| ~122 | C6 |

| ~120 | C3 |

| ~62 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Medium | C-Cl stretch |

| ~550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The predicted monoisotopic mass is 312.95053 Da.[7] Key fragments in mass spectrometry would likely arise from the loss of the ethoxy group (-OCH₂CH₃), followed by the carbonyl group (-CO), and subsequent cleavages of the quinoline ring.

| m/z | Predicted Adduct |

| 313.95781 | [M+H]⁺ |

| 335.93975 | [M+Na]⁺ |

| 311.94325 | [M-H]⁻ |

Synthesis

A common synthetic route to this compound involves the cyclization and subsequent chlorination of a substituted aniline precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related quinoline derivatives.

Materials:

-

4-bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ethanol

-

Hexanes

-

Toluene

Procedure:

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)methylene)-3-oxobutanoate

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

In a separate flask, heat diphenyl ether to approximately 250 °C.

-

Slowly add the product from Step 1 in portions to the hot diphenyl ether.

-

Maintain the temperature for 30-60 minutes.

-

Cool the mixture to room temperature and add hexanes to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with hexanes, and dry.

Step 3: Chlorination to this compound

-

To the dried product from Step 2, add an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the crude product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]

Role as a Precursor to PI3K/mTOR Inhibitors

This compound serves as a critical starting material for the synthesis of dual PI3K/mTOR inhibitors such as GSK2126458 (Omipalisib) . The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, while the ester at the 3-position can be further modified.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10][11] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis of a PI3K Inhibitor Precursor

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for a PI3K inhibitor.

Figure 2: Synthetic workflow from the core intermediate.

Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of potent PI3K/mTOR inhibitors highlights its importance in modern drug discovery. The data and protocols presented in this guide are intended to support further research and development efforts in this promising area of medicinal chemistry.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. biocompare.com [biocompare.com]

- 3. 6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C12H9BrClNO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines the synthetic pathway, spectroscopic analysis, and data interpretation used to confirm the molecule's structure.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural confirmation is paramount for its application in drug discovery and development. This guide details the comprehensive analytical workflow employed to elucidate and verify its chemical structure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the cyclization of a substituted aniline precursor. One documented method involves the reaction of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester with thionyl chloride in the presence of DMF.[1]

References

Technical Guide: Properties and Applications of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, identified by CAS number 206257-39-8, is a highly functionalized quinoline derivative. Its chemical structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of targeted therapeutics. While this compound is primarily utilized as a synthetic building block, its role in the creation of potent kinase inhibitors underscores its importance in modern drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 206257-39-8 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₉BrClNO₂ | [1][3] |

| Molecular Weight | 314.56 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 378.3 ± 37.0 °C (Predicted) | |

| Density | 1.578 g/cm³ (Predicted) | |

| Solubility | Immiscible in water | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed experimental protocols for its preparation.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This method involves a three-step synthesis starting from 4-bromoaniline.[5]

Experimental Protocol:

-

Step 1: Synthesis of ethyl 3-(4-bromoanilino)acrylate

-

To a solution of 4-bromoaniline (50 g, 290.66 mmol) in methanol (500 ml) under a nitrogen atmosphere, add ethyl propiolate (28.51 g, 290.66 mmol).

-

Heat the mixture to 40°C and stir for 48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield crude ethyl 3-(4-bromoanilino)acrylate, which is used directly in the next step.[5]

-

-

Step 2: Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

-

Dissolve the crude ethyl 3-(4-bromoanilino)acrylate in diphenyl ether (150 ml).

-

Slowly add this solution to diphenyl ether (470 ml) preheated to 200°C.

-

Maintain the reaction at this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into petroleum ether (1500 ml).

-

Allow the mixture to stand overnight, then collect the precipitate by filtration.

-

Wash the solid with ethyl acetate (150 ml) and dry to obtain 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester.[5]

-

-

Step 3: Synthesis of this compound

-

Suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (10 g, 33.77 mmol) in toluene (100 ml).

-

Add phosphorus oxychloride (15.28 g, 111.58 mmol) to the suspension.

-

Reflux the mixture for 2 hours, monitoring the reaction by TLC.

-

After cooling, remove the solvent and excess phosphorus oxychloride by vacuum distillation.

-

Treat the solid residue with ether (100 ml), filter, and dry to yield this compound.[6]

-

Synthesis Workflow:

Alternative Synthesis via Chlorination with Thionyl Chloride

This protocol provides an alternative chlorination step.[7]

Experimental Protocol:

-

Suspend 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester (160 g, 384.37 mmol) in thionyl chloride (800 mL).

-

Add N,N-dimethylformamide (DMF) (0.119 mL, 1.54 mmol) at room temperature.

-

Heat the mixture to 75°C and stir for 16 hours.

-

Remove the solvent under reduced pressure.

-

Co-distill the residue with toluene twice.

-

Treat the resulting material with n-hexane (500 mL).

-

Collect the precipitate by filtration, wash with n-hexane (200 mL), and dry under vacuum to obtain the product.[7]

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not extensively reported in the scientific literature. Its primary significance lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

The quinoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][8] For instance, certain quinoline-carboxylic acid derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for cancer therapy.[9][10]

Applications in Drug Discovery and Development

The most prominent application of this compound is in the synthesis of advanced kinase inhibitors targeting the PI3K/mTOR signaling pathway.

Intermediate in the Synthesis of Torin2 Analogs

This compound is a crucial starting material for the synthesis of analogs of Torin2. Torin2 is a potent and selective second-generation ATP-competitive inhibitor of mTOR kinase and also shows significant activity against other PIKK family kinases like ATR (Ataxia Telangiectasia and Rad3-related).[11] The mTOR and ATR signaling pathways are critical regulators of cell growth, proliferation, and DNA damage response, making them important targets in cancer therapy.[11][12][13]

Conclusion

This compound (CAS 206257-39-8) is a pivotal chemical intermediate with significant applications in the field of drug discovery and development. While it may not possess notable intrinsic biological activity, its structural features make it an ideal precursor for the synthesis of complex heterocyclic compounds. Its established role in the development of potent kinase inhibitors targeting fundamental cellular pathways like mTOR and ATR highlights its value to researchers and scientists in the ongoing search for novel therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in research and development.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. 6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural complexity, featuring a quinoline core substituted with bromine, chlorine, and an ethyl carboxylate group, makes it a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉BrClNO₂ | [1][2][3] |

| Molecular Weight | 314.56 g/mol | [1][2][3] |

| CAS Number | 206257-39-8 | [2][4] |

| Appearance | Solid | [1][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents. | [5] |

| Purity | Typically ≥95% - 98% | [3][4] |

| Storage | Store in a refrigerator. | [4] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group and aromatic protons on the quinoline ring. |

| Mass Spectrometry | Molecular ion peaks consistent with the calculated molecular weight. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization and subsequent chlorination of a suitable precursor. The following protocol is a generalized procedure based on established methods for quinoline synthesis.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Materials:

-

4-bromoaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (or other high-boiling point solvent)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, to form the intermediate ethyl 3-((4-bromophenyl)amino)acrylate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (around 250°C) to induce cyclization. This step yields Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The product is typically isolated by precipitation upon cooling and dilution with a non-polar solvent like hexane, followed by filtration.

-

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating, to convert the hydroxyl group at the 4-position to a chloro group.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining key physical properties.

-

Melting Point: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

-

Boiling Point: Due to the high boiling point of quinoline derivatives, micro-boiling point determination methods are often preferred to minimize sample usage.

-

Solubility: The solubility is determined by adding a small, weighed amount of the compound to a known volume of various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature and observing for dissolution.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the functional groups present on the quinoline ring.

-

4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is a key feature for the synthesis of diverse derivatives.

-

Ester Group: The ethyl carboxylate group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides.

-

Stability: Halogenated quinolines are generally stable under normal laboratory conditions. However, they should be protected from strong acids, bases, and high temperatures to prevent degradation.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the broader class of halogenated quinolines has demonstrated significant biological activities, particularly as antimicrobial and anticancer agents.[6][7]

Antimicrobial Activity

Halogenated quinolines have been shown to be effective against a range of bacteria, including drug-resistant strains like MRSA and VRE.[6][8] They are also known to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[6][8][9] The proposed mechanism of action for some halogenated quinolines involves the chelation of metal ions essential for bacterial enzyme function or the disruption of bacterial cell membranes.[9]

Anticancer Activity

Many quinoline derivatives have been investigated for their potential as anticancer agents.[10][11] One of the key mechanisms of action for some quinoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs).[12] RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[12] By inhibiting these kinases, quinoline derivatives can disrupt cancer cell signaling and induce apoptosis.[12]

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of a generic RTK signaling pathway.[12]

This diagram illustrates a potential mechanism where a quinoline derivative, such as this compound, could inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and preventing cancer cell proliferation.[12] It is important to note that this is a generalized pathway, and the specific molecular targets for this compound would need to be determined through dedicated biological assays.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of new therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives, and the known biological activities of related compounds suggest promising avenues for future research, particularly in the areas of antimicrobial and anticancer drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. 6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. appretech.com [appretech.com]

- 4. This compound | 206257-39-8 [sigmaaldrich.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]

- 7. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a quinoline derivative of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound are essential for experimental design, reaction stoichiometry, and analytical characterization. Key identifiers and properties are summarized below.

Data Presentation: Core Molecular Information

| Identifier | Value |

| Molecular Formula | C₁₂H₉BrClNO₂[1][2][3][4] |

| Molecular Weight | 314.56 g/mol [1][2][3] |

| IUPAC Name | ethyl 6-bromo-4-chloro-3-quinolinecarboxylate |

| CAS Number | 206257-39-8[1][3][4][5] |

Structural Relationship

The structure of this compound is derived from a core quinoline ring, substituted at specific positions with bromo, chloro, and ethyl carboxylate functional groups. Understanding this relationship is key to predicting its chemical behavior and reactivity.

Caption: Logical diagram illustrating the structural components of the target molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context. Standard methodologies would include:

-

Synthesis: Heterocyclic ring formation followed by functional group interconversion, or direct functionalization of a pre-formed quinoline scaffold. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Purification: Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradients) followed by recrystallization to achieve high purity.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of bromine and chlorine.

-

Melting Point Analysis: To assess purity. A known melting point for this compound is 100-102°C.[4]

-

References

Navigating the Solubility Landscape of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating downstream processes. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of publicly available quantitative solubility data, this document outlines a detailed experimental protocol for determining solubility using the isothermal equilibrium method. Furthermore, it presents a framework for data presentation and a logical workflow for solvent selection to aid researchers in their laboratory work.

Introduction

This compound (CAS No. 101840-01-3) is a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Its utility as a precursor is noted in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The manipulation of this intermediate in a laboratory or industrial setting necessitates a thorough understanding of its solubility characteristics. Proper solvent selection, guided by accurate solubility data, can significantly impact reaction yield, purity of the final product, and the efficiency of crystallization processes.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed journals or public databases. The data presented in Table 1 is hypothetical and for illustrative purposes only . It serves as a template for researchers to populate with their own experimental findings. The selection of solvents is based on those mentioned in synthetic and purification procedures for this compound and related structures.[1][2][3][4][5]

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) - Hypothetical Data | Observations |

| n-Hexane | 1.88 | < 0.1 | Insoluble |

| n-Heptane | 1.92 | < 0.1 | Insoluble |

| Toluene | 2.38 | 1.5 | Sparingly Soluble |

| Diphenyl Ether | 3.69 | 2.0 | Sparingly Soluble |

| Ethyl Acetate | 6.02 | 5.8 | Soluble |

| Chloroform | 4.81 | 15.2 | Freely Soluble |

| Methylene Chloride | 8.93 | 18.5 | Freely Soluble |

| 1,4-Dioxane | 2.21 | 7.3 | Soluble |

| Methanol | 32.7 | 0.8 | Slightly Soluble |

| Petroleum Ether | ~1.9 | < 0.1 | Insoluble |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the isothermal equilibrium (shake-flask) method, a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[6][7]

Materials and Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess of solid should be visible at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.[9]

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification (Gravimetric Method):

-

For a simple, direct measurement, a known volume of the clear, saturated filtrate can be transferred to a pre-weighed, dry evaporating dish.[2]

-

The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

The dish containing the dry solid residue is weighed. The difference in weight gives the mass of the dissolved solute.

-

Solubility is calculated as grams of solute per 100 mL of solvent.

-

-

Quantification (Instrumental Analysis):

-

HPLC/UV-Vis: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration.

-

Analyze the diluted sample from step 2 and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Reporting

Solubility should be reported in g/100 mL or mg/mL, and the temperature at which the measurement was performed must be specified. Each measurement should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound and selecting an appropriate solvent for a subsequent application like crystallization.

Caption: Workflow for solubility determination and solvent selection.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to determine this critical parameter. The detailed experimental protocol for the isothermal equilibrium method offers a reliable approach for generating accurate solubility data. By systematically applying this methodology and utilizing the provided templates for data organization and workflow visualization, scientists can make informed decisions regarding solvent selection, leading to improved efficiency and outcomes in the synthesis, purification, and formulation of novel therapeutics derived from this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] Its derivatives have attracted considerable attention in oncology due to their potent anticancer properties, which are exerted through various mechanisms to inhibit the proliferation of cancer cells and induce cell death.[3][4] This technical guide offers a detailed overview of the anticancer activity of substituted quinoline derivatives, with a focus on quantitative data, comprehensive experimental methodologies, and the key signaling pathways involved.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinoline derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines. These metrics indicate the concentration of a compound needed to inhibit cell growth or proliferation by 50%, with a lower value signifying greater potency.[1] The following tables summarize the reported anticancer activities of various substituted quinoline derivatives.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 12e | MGC-803 (Gastric) | 1.38 |

| HCT-116 (Colon) | 5.34 | |

| MCF-7 (Breast) | 5.21 | |

| 6 | HL-60 (Leukemia) | 0.59 |

| 7 | HepG-2 (Liver) | 2.71 |

| A549 (Lung) | 7.47 | |

| MCF-7 (Breast) | 6.55 |

Table 2: Anticancer Activity of Anilino-Fluoroquinolone Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| Not Specified | MGC-803 (Gastric) | 1.38 |

| HCT-116 (Colon) | 5.34 | |

| MCF-7 (Breast) | 5.21 |

Table 3: In-vitro Anti-proliferative Activity of Selected Substituted Quinoline Derivatives [5]

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) |

| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) |

| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | ||

| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 |

| KG-1 (Leukemia) | 3.56, 4.88, 2.98 |

Antimicrobial, Antiviral, and Anti-inflammatory Activities

Beyond their anticancer effects, substituted quinolines have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8]

Table 4: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) |

| 4-hydroxy-3-iodo-quinol-2-one | MRSA-1 (Irish hospital strain) | 0.097[6] |

| Distinct MRSA strain | 0.049[6] | |

| Non-typeable MRSA strain | 0.049[6] | |

| Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12[9][10] |

| Compound 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50[11] |

| 7-(2-(aminomethyl)morpholino) derivative 28 | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, and ofloxacin[12] |

Table 5: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Virus | IC50 (µM) |

| Compound 9b | Influenza A virus (IAV) | 0.88 - 6.33[13] |

| Compound 1ae | Influenza A virus (IAV) | 1.87[14] |

| Compounds 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93[14] |

| Mefloquine | Zika Virus (ZIKV) | ~3 times more potent than chloroquine[15] |

Mechanisms of Action

Substituted quinolines exert their biological effects through a variety of mechanisms. In cancer, these include the inhibition of topoisomerases, which are crucial for DNA replication and transcription, and the targeting of ATP-binding sites of kinases in pro-survival signaling pathways like PI3K/AKT and EGFR.[2] Some derivatives also induce apoptosis by causing mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[2][16] Their antimicrobial action can involve the disruption of the bacterial cell membrane and induction of intracellular oxidative damage.[10] The antiviral activity of certain quinolines has been attributed to the inhibition of viral RNA transcription and replication.[13][14]

Experimental Protocols

The evaluation of the biological activity of substituted quinoline derivatives relies on a range of in vitro assays. The following are detailed methodologies for key experiments.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

-

Cell Treatment: Treat cancer cells with the quinoline compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the quinoline compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways Targeted by Anticancer Quinolines

Caption: EGFR and PI3K/AKT signaling pathways targeted by quinoline derivatives.

General Workflow for In Vitro Anticancer Screening

Caption: Workflow for screening the anticancer activity of quinoline derivatives.

Structure-Activity Relationship (SAR) Logic

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-Bromo-4-Chloroquinoline Derivatives: A Comprehensive Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 6-bromo-4-chloroquinoline serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 6-bromo-4-chloroquinoline derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthesis of 6-Bromo-4-Chloroquinoline and Its Derivatives

The parent compound, 6-bromo-4-chloroquinoline, is a versatile precursor for a multitude of derivatives, primarily through nucleophilic substitution at the C-4 position. The chlorine atom at this position is highly susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physicochemical and biological properties.

General Synthetic Pathway

A common synthetic route to 6-bromo-4-chloroquinoline starts from 4-bromoaniline, which undergoes a condensation reaction followed by cyclization and subsequent chlorination. Derivatives are then typically synthesized by reacting 6-bromo-4-chloroquinoline with a desired nucleophile.

Experimental Protocols

Synthesis of 6-Bromo-4-chloroquinoline:

A mixture of 6-bromo-4-hydroxyquinoline and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is heated under reflux. After completion of the reaction, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully poured into ice water and neutralized with a base, such as sodium bicarbonate or potassium carbonate, to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 6-bromo-4-chloroquinoline.

Synthesis of 4-Amino-6-bromoquinoline Derivatives:

6-bromo-4-chloroquinoline is dissolved in a suitable solvent, such as ethanol or isopropanol. The desired substituted aniline (or other amine) is added to the solution, often in the presence of a catalytic amount of acid (e.g., HCl). The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by filtration or by extraction after basification of the reaction mixture. Purification is typically achieved by recrystallization or column chromatography.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the development of 6-bromo-4-chloroquinoline derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two key RTKs that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Several 6-bromo-4-aminoquinoline derivatives have shown potent inhibitory activity against these kinases.

Quantitative Data on Anticancer Activity:

The anticancer activity of 6-bromo-4-chloroquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinases.

| Derivative Type | Target/Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-4-anilinoquinoline | EGFR | Varies (nM to µM range) | [1][2] |

| 6-Bromo-4-anilinoquinoline | VEGFR-2 | Varies (nM to µM range) | [3][4] |

| 6-Bromo-4-(substituted anilino) | MCF-7 (Breast Cancer) | Varies | [5] |

| 6-Bromo-4-(substituted anilino) | A549 (Lung Cancer) | Varies | [6] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon Cancer) | Lower than 5-FU | [7] |

Experimental Protocols for Anticancer and Kinase Activity Assays

MTT Assay for Cytotoxicity:

Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using various assay formats, such as ELISA-based assays or radiometric assays. In a typical protocol, the kinase, a substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of a 6-bromo substituent and various moieties at the 4-position can lead to compounds with significant activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 9-Bromo substituted indolizinoquinoline | S. aureus | 0.031 | [8] |

| 9-Bromo substituted indolizinoquinoline | E. coli | 2 | [8] |

| 4-Amino-6-ether-substituted quinoline | MRSA | 0.75 - 3.0 | [9] |

| 4-Amino-6-ether-substituted quinoline | VRE | 0.75 - 3.0 | [9] |

| Various quinoline derivatives | S. pneumoniae | ≤ 0.008 | [8] |

Experimental Protocols for Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination:

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of novel quinoline carboxylates

An In-Depth Technical Guide to the Discovery and Significance of Novel Quinoline Carboxylates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] Its fusion of a benzene ring with a pyridine ring provides a unique electronic and steric architecture, making it a versatile template for drug design. Among its many derivatives, quinoline carboxylates have emerged as a particularly promising class. The addition of a carboxylic acid or its ester/amide bioisostere often enhances pharmacological properties by providing a key interaction point for biological targets, improving solubility, and modifying pharmacokinetic profiles.

This technical guide provides a comprehensive overview of recent discoveries in the field of novel quinoline carboxylates. It details their synthesis, explores their diverse pharmacological significance, presents quantitative biological data, and provides detailed experimental protocols for their preparation and evaluation. The aim is to serve as a vital resource for professionals engaged in the discovery and design of next-generation therapeutics based on this remarkable scaffold.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the quinoline-4-carboxylic acid core has historically been dominated by classical name reactions like the Pfitzinger (from isatin) and Doebner (from an aniline, aldehyde, and pyruvic acid) reactions.[2] While foundational, these methods can suffer from limitations such as harsh conditions or low yields. Recent research has focused on developing more efficient, versatile, and environmentally benign synthetic routes.

A notable modern approach is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[4][5] This method allows for the creation of a plethora of functionalized derivatives in good overall yields under mild conditions.[4] Similarly, novel one-pot procedures have been developed for quinoline-4-carboxamides, for instance, by reacting N-vinyl-isatins with various primary amines in ethanol. These advancements facilitate the rapid generation of diverse compound libraries for biological screening.

Experimental Protocol: General One-Pot Synthesis of Quinoline-2-Carboxylates

This protocol describes a general, modern procedure for the synthesis of quinoline-2-carboxylate derivatives, adapted from recently developed methods.[1][4]

Materials:

-

Substituted 2-aminobenzaldehydes

-

Substituted β-nitroacrylates

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)

-

Acetonitrile (solvent)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 mmol) and the β-nitroacrylate (1.1 mmol) in acetonitrile (10 mL).

-

Base Addition: Add the solid base, BEMP (1.5 mmol), to the reaction mixture under ambient temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the solid BEMP base. Wash the solid residue with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-2-carboxylate derivative.

Pharmacological Significance and Novel Discoveries

Novel quinoline carboxylates and their amide derivatives exhibit a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Quinoline carboxylates have demonstrated significant potential as anticancer agents.[1] Certain derivatives show potent antiproliferative activity against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.[6][7] The mechanisms often involve inducing apoptosis and arresting the cell cycle.[1]

A recent study detailed the design of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[8] Another series of quinoline analogs of ketoprofen were synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2), a transporter that contributes to chemotherapy resistance.[9]

| Compound Class/Derivative | Target/Cell Line | IC50 Value | Reference |

| Quinoline-2-carboxylic acid | Mammary (MCF7) | Significant Growth Inhibition | [6] |

| Kynurenic acid (hydrate) | Mammary (MCF7) | Significant Growth Inhibition | [6] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P1-P20 series) | SIRT3 Enzyme | 0.89 µM - 18.27 µM | [8] |

| 2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l) | MCF-7, K562 | Micromolar Inhibition | [10] |

| Quinoline analogs of ketoprofen | A2780/RCIS (MRP2-overexpressing) | Varied | [9] |

Many anticancer and anti-inflammatory agents function by modulating key cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its inhibition is a key therapeutic strategy.

Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine.[3] Modern research continues to build on this legacy. A novel series of quinoline-4-carboxamides was identified from a phenotypic screen to have potent, multistage antimalarial activity.[11] The lead compound from this series, DDD107498, was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis.[11]

In the antibacterial domain, newly synthesized quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12]

| Compound Class/Derivative | Organism/Strain | Activity Metric | Value/Result | Reference |

| Quinoline-6-carboxamides (3a-c) | E. coli, S. aureus | MIC | Active in milligram level | |

| 2-Chloroquinoline-4-carboxamides (2a-c, 2e, 2f) | E. coli, S. aureus | MIC | Active in milligram level | [12] |

| Quinoline-4-carboxamide (DDD107498) | P. falciparum (3D7) | EC50 | 120 nM (initial hit) | [13] |

| Optimized Quinoline-4-carboxamides (40, 43, 44) | P. berghei (in vivo) | ED90 | < 1 mg/kg (oral) | [13] |

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have shown impressive anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibited anti-inflammatory effects comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity.[6]

| Compound | Assay | IC50 Value | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable anti-inflammation | [6] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable anti-inflammation | [6] |

| 2-Chloroquinoline-4-carboxylic acid amides | Animal testing (unspecified) | Anti-inflammatory action at 50 mg/kg | [14] |

Other Therapeutic Areas

The therapeutic potential of this scaffold extends further. A series of novel quinoline carboxylic acids were discovered to be potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, highlighting their potential for treating metabolic disorders.[15] Additionally, derivatives have been developed as antagonists of the P2X7 receptor (P2X7R), a target implicated in inflammation and cancer.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antibacterial potential of newly synthesized compounds, the Minimum Inhibitory Concentration (MIC) is determined. This protocol is a standard method for evaluating antimicrobial activity.[12]

Materials:

-

Synthesized quinoline carboxylate compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Standard antibiotic for positive control (e.g., Ciprofloxacin)

-

DMSO for compound dissolution

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in nutrient broth at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold serial dilutions in nutrient broth in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds.

-

Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Reading Results: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm using a plate reader.

Conclusion and Future Outlook

Novel quinoline carboxylates continue to be a rich source of inspiration for drug discovery. Modern synthetic advancements are enabling the creation of increasingly complex and diverse molecular libraries, while sophisticated screening methods are uncovering compounds with novel mechanisms of action against challenging diseases like malaria and drug-resistant cancers. The inherent versatility of the quinoline carboxylate scaffold, combined with its proven track record, ensures its continued prominence in medicinal chemistry.

Future research will likely focus on further refining the structure-activity relationships to enhance potency and selectivity, optimizing pharmacokinetic profiles to improve in vivo efficacy, and exploring new therapeutic applications. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of novel quinoline carboxylates from laboratory curiosities to life-saving therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The information is intended for researchers, chemists, and professionals in the field of drug discovery and medicinal chemistry.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | t | 3H | -CH₂CH ₃ |

| 4.50 | q | 2H | -CH ₂CH₃ |

| 7.85 | dd | 1H | H-7 |

| 8.30 | d | 1H | H-8 |

| 8.55 | d | 1H | H-5 |

| 9.10 | s | 1H | H-2 |

Note: The data presented is based on typical values for this compound structure. Precise peak assignments and coupling constants would require experimental confirmation.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₂C H₃ |

| ~62 | -C H₂CH₃ |

| ~120-150 | Aromatic and Quinoline Carbons |

| ~165 | C =O (Ester) |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound has not been reported in the available literature. Expected characteristic absorption bands based on the functional groups present are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2980 | C-H stretch (aliphatic) |

| ~1720-1740 | C=O stretch (ester) |

| ~1550-1600 | C=C and C=N stretch (quinoline ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~700-800 | C-Cl stretch |

| ~500-600 | C-Br stretch |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 313.95781 |

| [M+Na]⁺ | 335.93975 |

| [M-H]⁻ | 311.94325 |

| [M+NH₄]⁺ | 330.98435 |

| [M+K]⁺ | 351.91369 |

| [M]⁺ | 312.94998 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an aniline precursor followed by chlorination.[2][3] A representative procedure is outlined below.

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)acrylate

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as methanol, add ethyl propiolate (1.1 equivalents).[4]

-

Heat the reaction mixture at a temperature ranging from 30 to 50°C and stir for 32-48 hours.[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Ethyl 3-(4-bromoanilino)acrylate, which can be used in the next step without further purification.[4][5]

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Dissolve the crude Ethyl 3-(4-bromoanilino)acrylate in a high-boiling point solvent like diphenyl ether.[4][5]

-

Add this solution dropwise to preheated diphenyl ether at approximately 200-250°C.[3][4][5]

-

Maintain the reaction at this temperature for 1-2 hours, monitoring by TLC.[5]

-

After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.[4][5]

-

Collect the solid by filtration, wash with petroleum ether, and dry to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[3][4][5]

Step 3: Synthesis of this compound

-

To a suspension of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a suitable solvent like toluene, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][6]

-

A catalytic amount of dimethylformamide (DMF) can be added.[2][6]

-

Heat the mixture to reflux (around 75-110°C) and maintain for several hours until the reaction is complete as indicated by TLC.[2][6]

-

After cooling, carefully quench the reaction mixture with ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to afford this compound.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of the target compound.

References

- 1. PubChemLite - this compound (C12H9BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. atlantis-press.com [atlantis-press.com]

Safety and Handling Precautions for Halogenated Quinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. However, their synthesis, handling, and downstream applications necessitate a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety and handling precautions for halogenated quinolines, with a focus on quantitative toxicity data, detailed experimental protocols for safety assessment, and visualization of key biological pathways and laboratory workflows.

Toxicological Profile of Halogenated Quinolines

The toxicological properties of quinoline and its derivatives are significantly influenced by the type, number, and position of halogen substituents on the quinoline ring. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its toxicokinetics and toxicodynamics.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The available data for quinoline and some of its halogenated derivatives are summarized in the table below. It is crucial to note that toxicity can vary significantly between different isomers of the same halogenated quinoline.

| Compound | CAS Number | Test Animal | Route of Administration | LD50 |

| Quinoline | 91-22-5 | Rat | Oral | 270 - 460 mg/kg |

| Quinoline | 91-22-5 | Rabbit | Dermal | 540 mg/kg |

| Chloroquine phosphate | 50-63-5 | Rat | Oral | 500 mg/kg |

| 5-Chloro-8-hydroxyquinoline | 130-16-5 | Guinea Pig | Oral | 1200 mg/kg |

| 5-Chloro-7-iodo-8-hydroxyquinoline | 130-26-7 | Cat | Oral | 400 mg/kg[1][2] |

| 3-Bromoquinoline | 5332-24-1 | - | - | Harmful if swallowed, in contact with skin, or if inhaled[3] |

| 4-Chloroquinoline | 611-35-8 | - | - | Harmful if swallowed[4] |

| 7-Chloroquinoline | 612-61-3 | - | - | Harmful if swallowed[5] |

| 8-Chloroquinoline | 611-33-6 | - | - | Toxic if swallowed[6] |

Note: The absence of a specific LD50 value for some compounds in this table does not imply a lack of toxicity. All halogenated quinolines should be handled with care, assuming they are potentially toxic.

Genotoxicity and Mutagenicity

Genotoxicity assessment is critical for identifying compounds that can damage genetic material. The Ames test and the SOS chromotest are two widely used bacterial reverse mutation assays for this purpose.

Studies have shown that quinoline itself is mutagenic in the presence of metabolic activation. The mutagenicity of halogenated quinolines can be influenced by the position of the halogen. For instance, some fluoroquinolines have shown mutagenic potential, while others have not. The genotoxicity of quinoline is thought to be mediated by the formation of reactive epoxide metabolites.[7]

Carcinogenicity